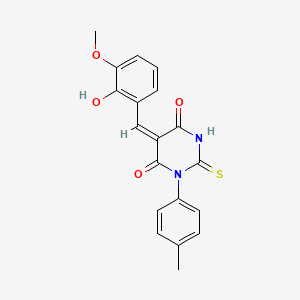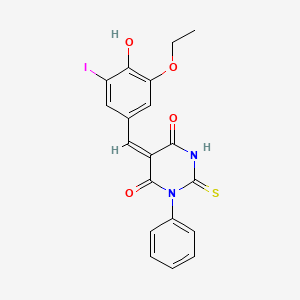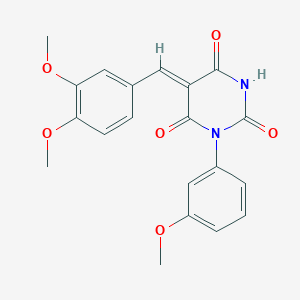![molecular formula C19H18BrN3O2 B5916436 N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916436.png)
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, commonly known as BB-Cl-Amidine, is a small molecule inhibitor used in scientific research. This compound is known for its ability to inhibit protein arginine deiminase 4 (PAD4), an enzyme that plays a role in the regulation of gene expression and chromatin structure. BB-Cl-Amidine has been studied extensively for its potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
Mécanisme D'action
BB-Cl-Amidine works by inhibiting the activity of the N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide enzyme, which is responsible for the conversion of arginine residues in proteins to citrulline. This process, known as citrullination, plays a role in the regulation of gene expression and chromatin structure. By inhibiting N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, BB-Cl-Amidine prevents the citrullination of proteins and disrupts the normal cellular processes that depend on this modification.
Biochemical and Physiological Effects:
BB-Cl-Amidine has been shown to have a variety of biochemical and physiological effects in cells and tissues. In cancer cells, BB-Cl-Amidine inhibits the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, BB-Cl-Amidine reduces inflammation and joint damage by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, BB-Cl-Amidine improves cognitive function and reduces neuronal damage by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BB-Cl-Amidine has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high yields and purity. It has been extensively studied for its potential therapeutic applications in various diseases, making it a reliable compound for scientific research. However, BB-Cl-Amidine also has some limitations. It can be toxic to cells at high concentrations, and its effects on other cellular processes are not well understood.
Orientations Futures
There are several future directions for the study of BB-Cl-Amidine. One area of research is the development of more potent and selective inhibitors of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide. Another area of research is the exploration of the therapeutic potential of BB-Cl-Amidine in other diseases, such as cardiovascular disease and diabetes. Additionally, the effects of BB-Cl-Amidine on other cellular processes, such as autophagy and apoptosis, warrant further investigation.
Méthodes De Synthèse
BB-Cl-Amidine can be synthesized through a multi-step reaction starting with 2-bromobenzoic acid and ethylenediamine. The intermediate product is then reacted with cyclopropanecarboxylic acid to form the final compound. The synthesis of BB-Cl-Amidine has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Applications De Recherche Scientifique
BB-Cl-Amidine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BB-Cl-Amidine has been shown to inhibit the growth and metastasis of cancer cells by targeting the N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide enzyme. In autoimmune diseases such as rheumatoid arthritis, BB-Cl-Amidine has been shown to reduce inflammation and joint damage. In neurodegenerative disorders such as Alzheimer's disease, BB-Cl-Amidine has been shown to improve cognitive function and reduce neuronal damage.
Propriétés
IUPAC Name |
2-bromo-N-[(Z)-1-[3-(cyclopropanecarbonylamino)phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(22-23-19(25)16-7-2-3-8-17(16)20)14-5-4-6-15(11-14)21-18(24)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H,21,24)(H,23,25)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMFNJSVKAMFF-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1Br)/C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1Z)-1-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5916370.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide](/img/structure/B5916379.png)
![1-(2,4-dichlorophenyl)-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5916387.png)
![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916392.png)

![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916410.png)
![N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5916417.png)
![3-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916418.png)
![3,4,5-trimethoxy-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916421.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916431.png)
![N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916433.png)
![4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916440.png)